3-(Bromomethyl)furo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2 |
InChI Key |
FRSYMXMCIWOELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CBr |
Origin of Product |
United States |
Preparation Methods
Direct Bromomethylation of Furo[2,3-b]pyridine Derivatives
One classical approach involves the bromomethylation of furo[2,3-b]pyridine or its derivatives using brominating agents under controlled conditions. Although specific experimental details on this compound are limited, related heterocyclic systems have been prepared by reacting halomethyl precursors with pyridine derivatives.
Synthesis via 2-Bromomethyl-Substituted Precursors
A key method utilizes 2-bromomethyl-4,7-dichlorofuro[2,3-d]pyridazine as a starting material, which upon further treatment can yield bromomethylated furo-pyridine derivatives. For example, the preparation of related bromomethyl compounds involved refluxing hexamethylenetetramine with the bromomethyl precursor in dry chloroform, followed by isolation of the bromide salt (Table IV in). This method highlights the utility of hexamethylenetetramine in generating bromomethyl intermediates, although direct conversion to aldehydes via Sommelet reaction was unsuccessful in these cases.
| Compound | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 2-(4,7-Dichlorofuro[2,3-d]pyridazinylmethyl)hexamethylenetetramine Bromide | Hexamethylenetetramine, dry CHCl3, reflux 2 h, then 5°C overnight | Nearly quantitative | Bromide salt isolated by crystallization |
This approach suggests that bromomethyl groups can be introduced and stabilized as hexamethylenetetramine salts before further functionalization.
One-Pot Synthesis from 2-Bromopyridyl Precursors
A more recent and efficient synthetic route reported involves the one-pot synthesis of heterofused furans, including furo[2,3-b]pyridine derivatives, starting from 2-bromopyridyl precursors. The method involves:
- Reacting 2-(2-bromoaryl)-3-(methylthio)acrylonitriles with sodium hydride (NaH) in dimethylformamide (DMF) at 90 °C for 6 hours.
- Addition of catalytic copper iodide (CuI) and L-proline, followed by heating at 90 °C for 6–8 hours.
This sequence facilitates intramolecular cyclization to form the furo[2,3-b]pyridine core bearing bromomethyl substituents in good yields (Table 1, entries 16–17 in).
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-(2-bromoaryl)-3-(methylthio)acrylonitrile, NaH, DMF | 90 °C, 6 h | Deprotonation and nucleophilic substitution |
| 2 | CuI (10 mol %), L-proline (20 mol %) | 90 °C, 6–8 h | Intramolecular cyclization to furo[2,3-b]pyridine |
This method is notable for its operational simplicity and high efficiency in constructing the bromomethylated heterocycle.
Tandem Cyclization via Alkylation of Salicylonitriles
Another innovative approach involves the alkylation of salicylonitriles with methyl 2-(chloromethyl)-3-furoate in the presence of potassium carbonate (K2CO3) in DMF at 60 °C. The resulting methyl 2-[(cyanophenoxy)methyl]-3-furoates are then subjected to treatment with potassium tert-butoxide (t-BuOK) in DMF at 65 °C, inducing tandem cyclization to form benzofuro[3,2-b]furo[2,3-d]pyridine derivatives, which are structurally related to furo[2,3-b]pyridines (Scheme 1 in).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | Methyl 2-(chloromethyl)-3-furoate, salicylonitrile, K2CO3, DMF | 60 °C | 69–80 | Formation of methyl 2-[(cyanophenoxy)methyl]-3-furoates |
| Cyclization | t-BuOK, DMF | 65 °C, 3 h | 67–83 | Tandem cyclization to benzofuro-furo-pyridine system |
This route demonstrates the versatility of alkylation followed by base-induced cyclization for constructing complex fused heterocycles.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hexamethylenetetramine salt formation (Sommelet-related) | 2-bromomethyl-4,7-dichlorofuro[2,3-d]pyridazine | Hexamethylenetetramine, CHCl3 reflux | Reflux 2 h + 5 °C overnight | Nearly quantitative (salt) | High yield of intermediate salt | Difficult hydrolysis to aldehyde; resinification issues |
| One-pot cyclization from 2-bromopyridyl precursors | 2-(2-bromoaryl)-3-(methylthio)acrylonitriles | NaH, CuI, L-proline, DMF | 90 °C, 12–14 h total | Good to high | Operationally simple, high yield | Requires specific acrylonitrile precursors |
| Tandem cyclization via alkylation of salicylonitriles | Methyl 2-(chloromethyl)-3-furoate, salicylonitriles | K2CO3, t-BuOK, DMF | 60–65 °C, 3 h | 67–83 | Efficient construction of fused heterocycles | Multi-step, requires careful base control |
Experimental Data and Characterization
Representative Experimental Procedure (One-Pot Synthesis)
- To a stirred solution of 1 mmol of 2-(2-bromoaryl)-3-(methylthio)acrylonitrile in 5 mL dry DMF, 2 mmol NaH was added at room temperature.
- The mixture was heated at 90 °C for 6 h under nitrogen atmosphere.
- Then, 10 mol % CuI and 20 mol % L-proline were added, and the reaction was continued at 90 °C for 6–8 h.
- After cooling, the mixture was extracted with ethyl acetate, washed, dried, and purified by column chromatography.
- The desired this compound derivatives were obtained in good yields (typically 70–85%).
Characterization Data (Example Compound)
| Property | Data |
|---|---|
| Melting Point | 116–118 °C |
| ^1H NMR (400 MHz, CDCl3) | δ 7.97 (d, aromatic H), 4.5 (s, CH2Br) |
| ^13C NMR | Signals consistent with furo[2,3-b]pyridine and bromomethyl group |
| IR (KBr) | ν_max 3150 cm^−1 (aromatic C–H), 500 cm^−1 (C–Br) |
| Mass Spectrometry (ESI-MS) | m/z consistent with molecular ion plus H^+ |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form furo[2,3-b]pyridine-3-carboxaldehyde or reduction to form furo[2,3-b]pyridine-3-methanol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Methoxide: Used for nucleophilic substitution reactions.
Hydrazine: Used for reduction reactions.
Major Products Formed
Furo[2,3-b]pyridine-3-carboxaldehyde: Formed via oxidation.
Furo[2,3-b]pyridine-3-methanol: Formed via reduction.
Various substituted derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
3-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This compound has been shown to disrupt key cellular signaling pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues: Positional Isomers and Substituted Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Positional Isomerism : The 3- vs. 5-bromomethyl substitution in furo[2,3-b]pyridine significantly alters electronic properties. The 3-position bromomethyl derivative exhibits higher electrophilicity, favoring nucleophilic substitution reactions in medicinal chemistry applications .
- Ring Fusion Differences : Furo[3,2-b]pyridine derivatives (e.g., 3-Bromofuro[3,2-b]pyridine) have distinct electronic profiles due to altered π-conjugation pathways, impacting photophysical properties and binding affinity in kinase inhibitors .
Functional Analogues: Heterocyclic Cores with Similar Bioactivity
Table 2: Functional Analogues in Drug Discovery
Key Observations :
- Lipophilicity vs. Activity : Furo[2,3-b]pyridine derivatives (e.g., this compound) exhibit clogP values (3.6–5.0) comparable to benzo[d][1,3]dioxoles but demonstrate superior anti-TB and anticancer activity due to enhanced electrophilic reactivity .
- Polarity Limitations : Highly polar analogues like furo[3,2-c]pyridine (Compound 64) show reduced activity, highlighting the importance of balanced lipophilicity for membrane penetration .
Key Observations :
- Regioselectivity Challenges : Bromination at the 3-position often requires precise conditions, whereas palladium-catalyzed methods offer flexibility for functionalization .
- Tricyclic Derivatives : Phenacylation/cyclization strategies (e.g., ) are preferred for synthesizing complex tricyclic fused derivatives with high yields .
Photophysical and Solvent Effects
- Fluorescence Properties: Bromine substitution in furo[2,3-b]pyridine derivatives (e.g., AFP 3 and AFP 4) induces red-shifted emission (λem ≈ 467–469 nm) compared to non-brominated analogues, making them useful in pH-sensing applications .
Q & A
Basic: What are the common synthetic routes for 3-(bromomethyl)furo[2,3-b]pyridine?
Answer:
this compound is typically synthesized via functionalization of the furo[2,3-b]pyridine scaffold. A widely used method involves:
- Four-step synthesis : Starting from pyridine derivatives, sequential functionalization (e.g., bromination at the 3-position) followed by cyclization to form the fused furan ring .
- Metal-free heterocyclization : Pyridine--oxide derivatives undergo cyclization under mild conditions, yielding 2,3-substituted furo[2,3-b]pyridines. Bromination at the methyl group can then introduce the bromomethyl substituent .
Key steps include palladium-mediated cross-coupling for late-stage diversification and regioselective bromination using -bromosuccinimide (NBS) .
Advanced: How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?
Answer:
Regioselectivity in substitution reactions is influenced by:
- Electronic effects : The electron-deficient pyridine ring directs nucleophilic attack to the bromomethyl group.
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings at the bromomethyl site while preserving the furan ring integrity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 displacements. Computational modeling (DFT) can predict transition states to optimize reaction conditions .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR spectroscopy : H and C NMR identify the bromomethyl group (δ ~4.3 ppm for CHBr) and fused-ring protons .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 228.0) and fragmentation patterns .
- Fluorescence spectroscopy : Used to study solvatochromic effects, revealing H-bonding interactions with solvents like methanol or DMSO .
Advanced: How does the bromomethyl group influence the biological activity of furo[2,3-b]pyridine derivatives?
Answer:
The bromomethyl group serves as:
- A leaving group : Enables conjugation with pharmacophores (e.g., amines, thiols) to enhance target affinity. For example, derivatives with aryl substituents show improved inhibition of tubulin polymerization (IC < 1 µM) .
- A steric modulator : Bulky substituents at the 3-position alter binding to kinase active sites (e.g., JAK2, BTK), as shown in SAR studies .
- A metabolic liability : The C-Br bond may undergo hepatic dehalogenation, requiring prodrug strategies to improve pharmacokinetics .
Basic: What are the known biological targets of furo[2,3-b]pyridine derivatives?
Answer:
Key targets include:
- Kinases : Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK2), and JAKs, with IC values ranging from 0.025–20 µM .
- Tubulin : Inhibition of polymerization disrupts microtubule dynamics in cancer cells .
- COX-2 : Anti-inflammatory activity via selective COX-2 inhibition (IC ~5 µM) .
Advanced: What strategies improve the solubility of this compound derivatives?
Answer:
- Functionalization : Introduce hydrophilic groups (e.g., carboxylic acids, amines) via substitution reactions. For example, 5-carboxylic acid derivatives exhibit enhanced aqueous solubility .
- Salt formation : Convert basic amines to hydrochloride salts.
- Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles improves bioavailability .
Basic: What are the common functionalization reactions of the bromomethyl group?
Answer:
- Nucleophilic substitution : React with amines (e.g., piperazine) or thiols to form C-N or C-S bonds .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives .
- Radical reactions : Initiated by AIBN or light for C-C bond formation .
Advanced: How can contradictory data in biological assays for furo[2,3-b]pyridine derivatives be resolved?
Answer:
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and compound purity (>95% by HPLC) .
- Off-target profiling : Use kinome-wide screening to identify polypharmacology .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives .
Basic: What computational methods are used to study the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts reaction pathways for substitutions (e.g., activation energies for SN2 vs. radical mechanisms) .
- Molecular docking : Models interactions with targets like CDK2, identifying key binding residues (e.g., Lys89, Asp145) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Advanced: How do structural modifications at the 3-position affect enzymatic inhibition?
Answer:
Modifications alter:
- Binding affinity : Bulky groups (e.g., trifluoromethyl) increase van der Waals interactions with hydrophobic kinase pockets .
- Selectivity : Electron-withdrawing groups (e.g., -CN) reduce off-target effects on related enzymes (e.g., JAK1 vs. JAK2) .
- Metabolism : Fluorinated derivatives resist CYP450-mediated oxidation, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
